molecular formula C7H12N2O B2375965 3-tert-butyl-1H-pyrazol-5-ol CAS No. 66699-90-9

3-tert-butyl-1H-pyrazol-5-ol

Cat. No.: B2375965
CAS No.: 66699-90-9
M. Wt: 140.186
InChI Key: UAHDLZGBBMTCBN-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by a tert-butyl group at the third position and a hydroxyl group at the fifth position of the pyrazole ring. It is known for its stability and unique chemical properties, making it a valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-tert-butyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and hydroxyl groups allows for unique reactivity and interactions compared to its analogs .

Properties

IUPAC Name

5-tert-butyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHDLZGBBMTCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902691
Record name NoName_3240
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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